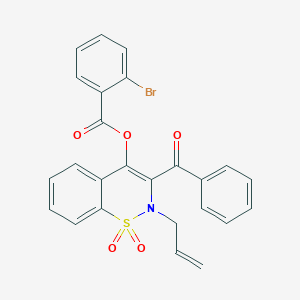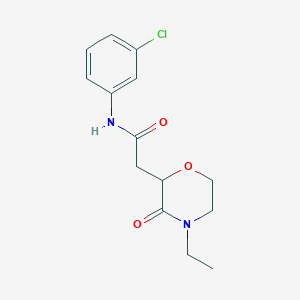![molecular formula C25H19ClN2O2 B11585298 (3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11585298.png)
(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a chloro-substituted indole core and a phenoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the chloro-substituted indole reacts with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the methylidene group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced compounds with saturated methylidene groups.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one: Lacks the (3E) configuration.
6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-thione: Contains a thione group instead of a ketone.
6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-amine: Contains an amine group instead of a ketone.
Uniqueness
(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one is unique due to its specific (3E) configuration and the presence of both chloro and phenoxyethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19ClN2O2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C25H19ClN2O2/c26-18-10-11-21-22(25(29)27-23(21)15-18)14-17-16-28(24-9-5-4-8-20(17)24)12-13-30-19-6-2-1-3-7-19/h1-11,14-16H,12-13H2,(H,27,29)/b22-14+ |
InChI Key |
FDQZJHMVJCSMMF-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11585216.png)


![(3Z)-5-bromo-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11585223.png)
![N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11585226.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11585236.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585241.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585245.png)
![(6Z)-3-(4-chlorophenyl)-6-{4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585248.png)
![prop-2-en-1-yl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585250.png)
![1-(4-ethoxyphenyl)-2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]guanidine](/img/structure/B11585253.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(7-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11585277.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11585281.png)
